3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
Description
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide (CAS: 338406-73-8; InChIKey: MTHAAZCUVZVRFE-UHFFFAOYSA-N) is a pyridinecarboxamide derivative featuring a sulfur-linked 4-chlorophenyl group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring. The compound is commercially available under identifiers such as ZINC1385415 and MFCD00664079, suggesting its relevance in chemical research or industrial applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHAAZCUVZVRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenylsulfanyl group is introduced to the pyridine ring using reagents like 4-chlorothiophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2, KMnO4, and chromium trioxide (CrO3).
Reduction: Common reagents include LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Reagents such as halides, bases, and acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyridine-3-sulfonamide have shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. A study demonstrated that certain derivatives exhibited apoptotic effects in cancer cells, indicating their potential as therapeutic agents against tumors .
Case Study:
A series of pyridine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that some compounds had lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting promising efficacy in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against strains of Candida, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungal agents such as fluconazole .
Data Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Chloro-2-arylmethylthio-5-methylbenzenesulfonamide | ≤ 25 | Candida albicans |
| This compound | TBD | Various bacterial strains |
| Fluconazole | > 25 | Candida albicans |
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agrochemicals, particularly as insecticides. Research has indicated that trifluoromethyl pyridine derivatives can exhibit insecticidal properties comparable to established pesticides.
Case Study:
A study on novel trifluoromethyl pyrimidine derivatives revealed significant insecticidal activity at concentrations lower than those required for traditional insecticides. This suggests that compounds like this compound could be developed into effective agricultural chemicals .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, allowing for structural modifications tailored to enhance specific biological activities. These synthetic routes enable researchers to explore different functional groups that may improve the compound's efficacy in targeted applications.
Data Table: Synthetic Routes and Modifications
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reaction of chlorinated phenyl sulfide with pyridine | 60-80 |
| Amide formation | Coupling of carboxylic acid with amine derivatives | 50-70 |
| Trifluoromethylation | Introduction of trifluoromethyl group via electrophilic substitution | 40-60 |
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide:
Comparative Analysis of Substituent Effects
- Chloroaromatic Groups : The 4-chlorophenyl moiety is prevalent in hexythiazox and the patent compounds P1/P2, suggesting its role in enhancing lipophilicity and target binding . In the title compound, this group is linked via a sulfur atom, which may influence electronic properties compared to direct attachment.
- Sulfur-Containing Groups: The sulfanyl (-S-) group in the title compound contrasts with the sulfonyl (-SO₂-) group in P2.
- Trifluoromethyl (-CF₃) : This group is a common feature in agrochemicals (e.g., flurtamone) due to its resistance to metabolic degradation and ability to modulate solubility .
- Carboxamide Linkage : The carboxamide group in the title compound and analogs like hexythiazox may facilitate hydrogen bonding with biological targets, a critical factor in pesticidal activity .
Research Findings and Implications
Patent-Based Insights
The European patent (EP 3 227 284 B1) highlights the significance of pyridinecarboxamide derivatives with trifluoromethyl and sulfur-containing groups. This suggests that the title compound’s sulfanyl group could be optimized for enhanced efficacy or selectivity.
Structural vs. Functional Relationships
- Pyridine vs.
- Role of Trifluoromethyl : The -CF₃ group in flurtamone and the title compound likely contributes to bioactivity by mimicking hydrophobic interactions or resisting oxidative metabolism .
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide, also known by its CAS number 264924-39-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural characteristics:
- Molecular Formula : C13H7ClF3NOS
- Molecular Weight : 317.71 g/mol
- IUPAC Name : 3-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C13H7ClF3NOS |
| Molecular Weight | 317.71 g/mol |
| CAS Number | 264924-39-2 |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and a modulator of biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated that the compound effectively reduces cell viability in breast and lung cancer models through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanism involves the modulation of signaling pathways associated with cancer progression. The compound appears to interact with specific receptors involved in cell proliferation and survival, leading to altered gene expression profiles that favor apoptosis over survival .
Case Studies
-
Study on Breast Cancer Cells :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
- Mechanistic studies showed an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins after treatment with the compound.
-
Lung Cancer Models :
- In another study involving A549 lung cancer cells, the compound demonstrated similar inhibitory effects on cell growth. Flow cytometry analyses indicated significant increases in early and late apoptotic cells following treatment.
- Additionally, the compound was found to downregulate key oncogenes while upregulating tumor suppressor genes .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. For instance, while other trifluoromethyl pyridine derivatives exhibit varying levels of activity, this specific compound's chlorophenylthio group enhances its interaction with target proteins, potentially increasing its efficacy .
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | ~15 µM | Apoptosis induction |
| 3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carboxamide | ~25 µM | Cell cycle arrest |
| 3-[4-Methylphenyl)thio]-5-(trifluoromethyl)pyridine-2-carboxamide | ~30 µM | Inhibition of proliferation |
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyridinecarboxamide scaffold with a 4-chlorophenylsulfanyl group. Key steps include:
- Nucleophilic aromatic substitution : Reacting 5-(trifluoromethyl)-2-pyridinecarboxamide with 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Protection of reactive sites : Use of protective groups (e.g., Boc for amines) to prevent side reactions during functionalization .
- Optimization : Varying temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., CuI for thiol coupling) to improve yield. Monitor progress via TLC or HPLC .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the sulfanyl linkage (δ ~3.5–4.0 ppm for S–C aromatic protons) and trifluoromethyl group (distinct ¹⁹F signal at ~-60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 373.02) and fragmentation patterns .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic byproducts .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Receptor targeting : The pyridinecarboxamide core and sulfanyl group suggest potential as a kinase inhibitor or GPCR modulator. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Agrochemical studies : Evaluate herbicidal activity via Arabidopsis growth inhibition assays, focusing on chloroplast disruption mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀ for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in activity .
- Structural analogs : Synthesize derivatives (e.g., replacing Cl with F) to isolate structure-activity relationships (SAR) and rule off-target effects .
Q. What computational strategies are effective for modeling its interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or CYP450). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
Methodological Answer:
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use flow chemistry to control exothermic reactions and reduce waste .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of pyridine intermediates, monitoring byproduct formation via GC-MS .
- Safety protocols : Implement glovebox techniques for handling toxic thiol intermediates and ensure waste neutralization (e.g., NaOH for acid byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
